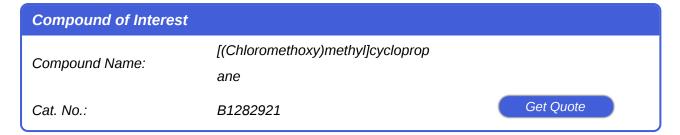


# Spectroscopic Data of (Chloromethyl)cyclopropane: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (chloromethyl)cyclopropane, a key building block in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols and a workflow for spectroscopic analysis.

## **Spectroscopic Data Summary**

The following tables summarize the key spectroscopic data obtained for (chloromethyl)cyclopropane.

### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.44	d	2H	-CH₂CI
1.15	m	1H	-CH-
0.61	m	2H	-CH <sub>2</sub> - (cyclopropyl)
0.31	m	2H	-CH <sub>2</sub> - (cyclopropyl)



<sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) ppm	Assignment
49.5	-CH₂CI
13.0	-CH-
4.5	-CH <sub>2</sub> - (cyclopropyl)

Infrared (IR) Spectroscopy[2]

Wavenumber (cm <sup>-1</sup> )	Assignment	
3080 - 3000	C-H stretch (cyclopropyl)	
2950 - 2850	C-H stretch (alkyl)	
1450	-CH <sub>2</sub> - scissoring	
1020	Cyclopropane ring vibration	
740	C-Cl stretch	

Mass Spectrometry (MS)[3]

m/z	Relative Intensity (%)	Assignment
90	2.5	[M] <sup>+</sup> (Molecular Ion, <sup>35</sup> Cl)
92	0.8	[M+2] <sup>+</sup> ( <sup>37</sup> Cl isotope)
55	100	[C4H7] <sup>+</sup>
41	85	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>
39	50	[C3H3] <sup>+</sup>

# **Experimental Protocols**

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented. Specific instrument parameters may vary.



#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Sample Preparation: A solution of (chloromethyl)cyclopropane (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl<sub>3</sub>, approximately 0.7 mL). A small amount of tetramethylsilane (TMS) may be added as an internal standard ( $\delta$  0.00 ppm).

<sup>1</sup>H NMR Acquisition: The <sup>1</sup>H NMR spectrum is typically recorded on a 300 MHz or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of 10-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans), and a relaxation delay of 1-2 seconds.

<sup>13</sup>C NMR Acquisition: The <sup>13</sup>C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 75 or 125 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the <sup>13</sup>C nucleus.

## Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: For a neat liquid sample like (chloromethyl)cyclopropane, a thin film is prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Data Acquisition: The FTIR spectrum is recorded using a standard spectrometer. A background spectrum of the clean salt plates is first acquired. The sample is then placed in the instrument's sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm<sup>-1</sup>. The final spectrum is presented in terms of transmittance or absorbance. The data presented here was obtained from a vapor phase IR spectrum.[1][2]

#### **Mass Spectrometry (MS)**

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before analysis.

Ionization: Electron ionization (EI) is a common method for this type of molecule. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV),

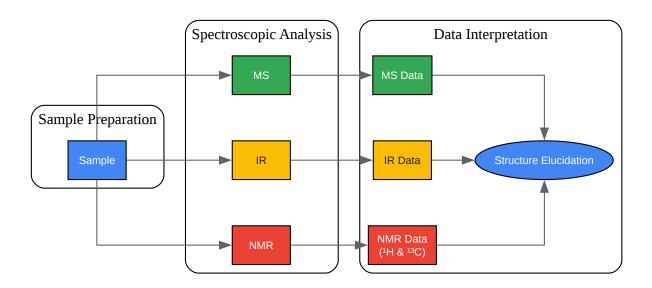


causing ionization and fragmentation.

Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector records the abundance of each ion, generating the mass spectrum.

#### **Spectroscopic Analysis Workflow**

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound like (chloromethyl)cyclopropane.



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Workflow for Spectroscopic Analysis

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